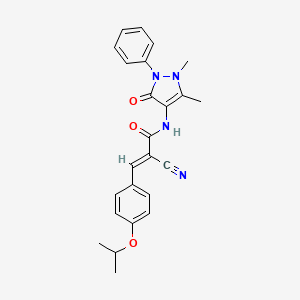
2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as FMPO and is a pyrimidine derivative. FMPO has been studied for its various properties, including its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The exact mechanism of action of FMPO is not yet fully understood. However, studies have suggested that FMPO may exert its antitumor effects by inhibiting the activity of certain enzymes involved in DNA replication and repair. Additionally, FMPO has been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory effects of FMPO may be due to its ability to inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
FMPO has been found to have various biochemical and physiological effects. In vitro studies have shown that FMPO can induce cell cycle arrest and apoptosis in cancer cells. FMPO has also been found to reduce the production of pro-inflammatory cytokines in vitro. In vivo studies have shown that FMPO can inhibit tumor growth and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMPO has several advantages for lab experiments, including its high purity and stability. However, one of the limitations of FMPO is its limited solubility in water, which can make it challenging to use in certain experiments. Additionally, the mechanism of action of FMPO is not yet fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the study of FMPO. One potential direction is to further investigate the mechanism of action of FMPO and its potential applications in cancer therapy. Another direction is to explore the potential of FMPO as an anti-inflammatory and antimicrobial agent. Additionally, further studies are needed to optimize the synthesis of FMPO and to improve its solubility in water. Overall, FMPO has shown promising potential for various therapeutic applications and warrants further investigation.
Métodos De Síntesis
The synthesis of FMPO has been achieved through various methods, including the use of different catalysts and reactants. One of the most common methods involves the reaction of 3-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization using ammonium acetate. This method has been optimized to achieve high yields and purity of FMPO.
Aplicaciones Científicas De Investigación
FMPO has been studied for its potential therapeutic applications, including its antitumor, anti-inflammatory, and antimicrobial properties. In vitro studies have shown that FMPO can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. FMPO has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, FMPO has shown potential as an antimicrobial agent against various bacterial strains.
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-7-5-10(15)14-11(13-7)8-3-2-4-9(12)6-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFENKJDDOKMXEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-2-methylcyclopentyl)-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2410732.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2410736.png)
![1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2410737.png)


![3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2410741.png)
![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2410743.png)
![6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide](/img/structure/B2410744.png)


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2410751.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2410752.png)

